Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- is a synthetic organic compound that belongs to the class of butanoic acids. It features a sulfonamide functional group, which is significant in medicinal chemistry due to its diverse biological activities. The compound is characterized by its specific structural features, including a butanoic acid backbone and a sulfonamide substituent.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its applications are primarily in the field of pharmaceuticals and organic synthesis.
Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- can be classified as:
The synthesis of butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- can be achieved through several methods:
The molecular structure of butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- features:
Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- can participate in various chemical reactions:
The mechanism of action for butanoic acid derivatives often involves:
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic uses for butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-.
Scientific Uses
Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- has potential applications in:
The synthesis of 4-[methyl[(4-methylphenyl)sulfonyl]amino]butanoic acid (CAS 1213-42-9) primarily relies on N-sulfonylation reactions between γ-aminobutyric acid (GABA) derivatives and p-toluenesulfonyl chloride (p-TsCl). This two-step approach begins with the protection of the GABA carboxylic acid group as an ester—typically ethyl or methyl ester—to prevent undesirable side reactions during sulfonylation. The amine group of the protected GABA then undergoes nucleophilic attack on the electrophilic sulfur of p-TsCl in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding the corresponding N-tosylated intermediate. Final acidic or basic hydrolysis removes the ester protecting group, liberating the target carboxylic acid [4] [5].
Alternative routes involve Friedel-Crafts acylation, where toluene reacts with succinic anhydride catalyzed by Lewis acids (e.g., AlCl₃), forming 4-(4-methylphenyl)-4-oxobutanoic acid. This ketone intermediate is subsequently converted to the amine via reductive amination before N-sulfonylation. However, this pathway suffers from lower regioselectivity and requires additional purification steps, making it less efficient than direct sulfonylation [9].
Table 1: Key Intermediates in Traditional Synthesis
Compound | Role in Synthesis | CAS Number |
---|---|---|
p-Toluenesulfonyl chloride (p-TsCl) | Sulfonylating agent | 98-59-9 |
Ethyl 4-aminobutanoate | GABA derivative with protected carboxylic acid | 15718-50-8 |
4-(4-Methylphenyl)-4-oxobutanoic acid | Friedel-Crafts intermediate | 4619-02-7 |
Conventional N-sulfonylation often generates over-sulfonylated byproducts or suffers from poor regioselectivity when multiple amine sites exist. To address this, modern catalytic methods leverage phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or crown ethers. These catalysts facilitate the migration of sulfonate anions into organic phases (e.g., toluene or MTBE), enhancing reaction kinetics and enabling N-selectivity over competing O-sulfonylation. Under optimized PTC conditions, yields for N-methylsulfonylated GABA derivatives exceed 85% within 3 hours at 60°C [4] [6].
Transition-metal catalysis, particularly using Cu(I)/bipyridine complexes, enables N-methylsulfonylation with aryl sulfonyl azides as coupling partners. This method avoids the aggressive reactivity of sulfonyl chlorides, providing milder conditions (25–50°C) and improved functional group tolerance. The mechanism involves copper-catalyzed nitrene transfer, forming a sulfonamido-copper intermediate that reacts with the amine substrate. This approach achieves >95% selectivity for mono-N-methylsulfonylation, even in the presence of hydroxyl or carboxylate groups [1] [6].
While 4-[methyl[(4-methylphenyl)sulfonyl]amino]butanoic acid lacks chiral centers, its synthesis often requires enantioselective precursors for downstream pharmaceutical applications. Ketoreductases (KREDs) from Acinetobacter calcoaceticus or engineered Escherichia coli enable asymmetric reductions of prochiral ketones to chiral alcohols. For example, recombinant KREDs coupled with glucose dehydrogenase (GDH) for NADPH cofactor regeneration convert 4-substituted acetoacetates to (S)- or (R)-hydroxy derivatives with >99% enantiomeric excess (e.e.) at substrate loads up to 50 g/L [6].
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic N-sulfonylated GABA esters. In non-aqueous media like methyl tert-butyl ether (MTBE), lipases selectively hydrolyze one enantiomer of the ester, leaving the other intact. This yields enantiopure (up to 99% e.e.) acid and unreacted ester, which can be separated via extraction. Process intensification uses continuous-flow bioreactors with immobilized enzyme beads, enhancing productivity by 40% compared to batch systems [6] [8].
Table 2: Biocatalytic Systems for Enantioselective Reactions
Enzyme Class | Source Organism | Reaction | Efficiency |
---|---|---|---|
Ketoreductase (KRED) | Acinetobacter calcoaceticus | Asymmetric ketone reduction | >99% e.e., 50 g/L substrate |
Glucose dehydrogenase | Saccharomyces cerevisiae | NADPH regeneration | 98% cofactor turnover |
Lipase B | Candida antarctica | Kinetic resolution of esters | Enantio ratio (E) > 200 |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: